11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione
CAS No.:
Cat. No.: VC13868629
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28O3 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
| Standard InChI | InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3 |
| Standard InChI Key | ONJRISGOJDDBNB-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C |
| Canonical SMILES | CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound's IUPAC name, (1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione, delineates its stereochemical configuration and functional group placement . The tetracyclic system comprises fused decalin and norbornane-like subunits, creating a rigid polycyclic scaffold. Key structural features include:
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Hydroxyl group at position C11, contributing to hydrogen-bonding capacity
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Two ketone groups at C6 and C14, enabling electrophilic reactivity
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Exocyclic methylidene group at C16, offering conjugation possibilities
The SMILES string CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C encapsulates this arrangement, highlighting the bridged cyclohexane and cyclopentane rings .
Table 1: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 316.4 g/mol | PubChem |
| XLogP3-AA | 2.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Topological PSA | 54.4 Ų | PubChem |
| Heavy Atom Count | 23 | PubChem |
Stereochemical Complexity
With six undefined stereocenters and a complexity index of 618, this compound presents significant synthetic challenges . The presence of multiple quaternary carbon centers (C5, C9) restricts molecular flexibility, while the methylidene group at C16 introduces geometric constraints. Conformer generation remains computationally prohibitive due to the high number of stereochemical permutations .
Synthesis and Chemical Reactivity
Synthetic Approaches
Industrial synthesis typically employs terpene precursors through a sequence of:
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Cyclization reactions to establish the tetracyclic core
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Oxidative modifications to introduce ketone groups
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Stereoselective hydroxylation at C11
Key intermediates include atisane-type diterpenes, with the methylidene group introduced via Wittig olefination or analogous methodologies . Yield optimization remains problematic due to competing elimination pathways during late-stage functionalization.
Reactivity Profile
The compound's chemical behavior is dominated by:
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Ketone participation in nucleophilic additions (C6/C14)
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Methylidene group susceptibility to Diels-Alder reactions
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Hydroxyl group oxidation to ketones under strong acidic conditions
Comparative studies with 2,16-dihydroxy analogs (e.g., PubChem CID 50987570) demonstrate altered reactivity patterns due to additional hydrogen-bonding capacity .
| Compound | Antimicrobial MIC | COX-2 IC50 | Source |
|---|---|---|---|
| Target Compound | 16 μg/mL* | 0.8 μM* | Vulcanchem |
| 2,16-Dihydroxy Analog | 32 μg/mL | 1.2 μM | PubChem |
| Dexamethasone | N/A | 0.05 μM | Literature |
*Predicted values based on structural analogs
Industrial and Research Applications
Medicinal Chemistry Development
As a lead compound for:
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COX-2 selective inhibitors with reduced gastrointestinal toxicity
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Antibacterial adjuvants potentiating β-lactam antibiotics
Chemical Biology Probes
Utilized in:
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Terpenoid biosynthesis pathway studies
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Molecular dynamics simulations of rigid polycyclic systems
Comparison with Structural Analogs
The compound differs from CID 50987570 by:
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Oxygen content: Lacking the C16 hydroxyl group
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Molecular weight: 316.4 vs. 332.4 g/mol
These modifications significantly alter solubility profiles (calculated LogP 2.1 vs. 1.8) and biological target engagement .
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